molecular formula C28H41N3O6S B13827662 Dansyl-L-Asp DCHA salt

Dansyl-L-Asp DCHA salt

Cat. No.: B13827662
M. Wt: 547.7 g/mol
InChI Key: CYKVGVYDQXRYIB-YDALLXLXSA-N
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Description

Dansyl-L-Asp DCHA salt is a derivative of dansyl chloride, a reagent commonly used in biochemical research for the derivatization of amino acids. The compound is known for its fluorescent properties, which make it useful in various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-Asp DCHA salt typically involves the reaction of dansyl chloride with L-aspartic acid in the presence of a base such as sodium carbonate. The reaction is carried out at room temperature for about 60 minutes, resulting in the formation of the dansylated product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C28H41N3O6S

Molecular Weight

547.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1

InChI Key

CYKVGVYDQXRYIB-YDALLXLXSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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